CID 156593762

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium stannate: is an oxide of barium and tin with the chemical formula BaSnO₃ . It is a wide band gap semiconductor with a perovskite crystal structure . Barium stannate is known for its remarkable dielectric, photovoltaic, optical, and electrical properties, making it a significant material for various applications such as catalyst support, protective coatings, sensors, capacitors, ceramics, solar cells, and photocatalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Thermal Decomposition: Barium stannate can be prepared by the thermal decomposition of barium carbonate and tin tetrahydroxide.

Coprecipitation: Another method involves the coprecipitation of tin (II) chloride and [bis(salicylaldehydato) barium (II)] in the presence of tetramethylethylenediamine as a precipitating agent.

Industrial Production Methods: Industrial production of barium stannate typically involves large-scale thermal decomposition processes, where barium carbonate and tin tetrahydroxide are heated in industrial furnaces to produce barium stannate in bulk quantities .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Barium stannate can undergo oxidation reactions, where it reacts with oxygen to form various oxidized products.

Reduction: It can also undergo reduction reactions, where it is reduced by hydrogen or other reducing agents.

Substitution: Barium stannate can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Oxygen gas or other oxidizing agents under high-temperature conditions.

Reduction: Hydrogen gas or other reducing agents under controlled temperature and pressure.

Substitution: Various reagents depending on the desired substitution, often under specific temperature and pressure conditions.

Major Products:

Oxidation: Formation of higher oxides of barium and tin.

Reduction: Formation of lower oxides or elemental forms of barium and tin.

Substitution: Formation of substituted barium stannate compounds with different properties.

Scientific Research Applications

Chemistry: Barium stannate is used as a catalyst support and in photocatalytic applications due to its excellent dielectric and optical properties .

Biology and Medicine: While specific biological and medical applications are less common, its properties make it a potential candidate for biosensors and medical imaging devices.

Industry: Barium stannate is used in the production of capacitors, ceramics, and protective coatings. It is also employed in the development of gas sensors, particularly for detecting liquefied petroleum gas .

Mechanism of Action

The mechanism by which barium stannate exerts its effects is primarily related to its semiconductor properties. It can facilitate electron transport and participate in various redox reactions. The molecular targets and pathways involved include its interaction with oxygen and other gases, making it effective in gas sensing applications .

Comparison with Similar Compounds

Barium titanate (BaTiO₃): Another perovskite oxide with similar dielectric properties but different applications, primarily in capacitors and piezoelectric devices.

Strontium stannate (SrSnO₃): Similar structure and properties but with different thermal and electrical characteristics.

Calcium stannate (CaSnO₃): Similar properties but used in different applications due to its unique thermal stability.

Uniqueness: Barium stannate stands out due to its high electron mobility, excellent thermal stability, and high transparency, making it suitable for optoelectronic devices and gas sensors .

Properties

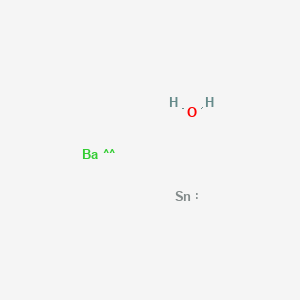

Molecular Formula |

BaH2OSn |

|---|---|

Molecular Weight |

274.05 g/mol |

InChI |

InChI=1S/Ba.H2O.Sn/h;1H2; |

InChI Key |

DIYNUTGURFONQA-UHFFFAOYSA-N |

Canonical SMILES |

O.[Sn].[Ba] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)

![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)

![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)

![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)